2-Hydroxyethyl nortadalafil
Overview
Description
2-Hydroxyethyl nortadalafil (2-HEN) is a synthetic compound belonging to the family of phosphodiesterase (PDE) inhibitors. It is a derivative of tadalafil, a drug used for the treatment of erectile dysfunction. 2-HEN is a potent inhibitor of PDE5, the enzyme responsible for the breakdown of cyclic guanosine monophosphate (cGMP). It has been studied extensively for its potential applications in the field of scientific research.
Scientific Research Applications
Kern, S., Nickum, E. A., Flurer, R., Toomey, V. M., & Litzau, J. J. (2015) identified a new tadalafil analog, 2-hydroxyethylnortadalafil, in a dietary supplement, emphasizing its significance in pharmaceutical analysis and regulatory oversight (Kern et al., 2015).
Reddy Obireddy, S., & Lai, W.‐F. (2021) discussed the high efficiency of 2-hydroxyethyl starch microparticles in co-delivering multiple bioactive agents, which can be relevant for understanding similar compounds like 2-Hydroxyethyl nortadalafil (Reddy Obireddy & Lai, 2021).
Xu, Y., Kee, C., Ge, X., Low, M., & Koh, H. (2016) isolated and characterized N-cyclopentyl nortadalafil in a health supplement. This research adds to the understanding of analogs and derivatives of tadalafil, including this compound (Xu et al., 2016).
Lee, J. H., Park, H. N., Ganganna, B., Jeong, J., Park, S. K., Lee, J., & Baek, S. (2016) identified bisprenortadalafil, another tadalafil analogue in health supplements, contributing to the broader understanding of tadalafil-related compounds (Lee et al., 2016).
Safety and Hazards
properties
IUPAC Name |
(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c27-8-7-25-11-20(28)26-17(23(25)29)10-15-14-3-1-2-4-16(14)24-21(15)22(26)13-5-6-18-19(9-13)31-12-30-18/h1-6,9,17,22,24,27H,7-8,10-12H2/t17-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBODWGORDEZOC-VGOFRKELSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1639860-36-8 | |
Record name | 2-Hydroxyethyl nortadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1639860368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-HYDROXYETHYL NORTADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT4A2T6955 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-hydroxyethylnortadalafil in a dietary supplement?
A1: The identification of 2-hydroxyethylnortadalafil in a dietary supplement is significant because it represents a previously unreported analog of tadalafil. The study authors isolated and characterized this new analog using liquid chromatography–high resolution mass spectrometry and nuclear magnetic resonance spectroscopy. [] This discovery highlights the potential presence of unapproved and potentially unsafe ingredients in dietary supplements. Further research is needed to understand the pharmacological and toxicological properties of 2-hydroxyethylnortadalafil.
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